molecular formula C12H13NO4 B12658340 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine CAS No. 46827-90-1

3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine

Cat. No.: B12658340
CAS No.: 46827-90-1
M. Wt: 235.24 g/mol
InChI Key: LMKGVUJKILHRCE-JTQLQIEISA-N
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Description

Strategic Significance of the Vinyloxycarbonyl (Voc) Protecting Group

The vinyloxycarbonyl (Voc) group represents a less common but strategically valuable addition to the repertoire of amine protecting groups. Like the more prevalent Boc and Fmoc groups, the Voc group forms a carbamate (B1207046) with the amino functionality of the amino acid. The strategic significance of the Voc group lies in its unique cleavage conditions, which can offer an additional layer of orthogonality in complex synthetic schemes.

The introduction of the Voc group can be achieved by reacting the amino acid with vinyloxycarbonyl chloride under suitable basic conditions. The key advantage of the Voc group is its susceptibility to cleavage under specific and often mild conditions that can leave other protecting groups intact. While detailed research findings on the specific deprotection conditions for the Voc group are not as widespread as for Boc and Fmoc, the vinyl ether moiety suggests potential cleavage mechanisms involving acid-catalyzed hydrolysis or transition metal-catalyzed reactions. This unique reactivity profile allows chemists to design synthetic routes with intricate protecting group manipulations, enabling the construction of highly complex target molecules.

PropertyDescription
Protection Reaction Reaction of the amino group with vinyloxycarbonyl chloride.
Protected Functional Group α-Amino group of L-phenylalanine.
Potential Cleavage Conditions Acid-catalyzed hydrolysis, transition metal-catalyzed reactions.
Orthogonality Offers a unique set of deprotection conditions, potentially orthogonal to other common protecting groups.

N-((vinyloxy)carbonyl)-L-phenylalanine as a Chiral Building Block in Contemporary Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a defined stereocenter. prepchem.com L-phenylalanine, an essential amino acid, is a readily available and relatively inexpensive source of chirality. youtube.comnih.gov Its derivatives, such as 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine, serve as powerful chiral synthons in asymmetric synthesis. prepchem.com The inherent chirality of the L-phenylalanine backbone is transferred to the target molecule, influencing its three-dimensional structure and, consequently, its biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46827-90-1

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(2S)-2-(ethenoxycarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m0/s1

InChI Key

LMKGVUJKILHRCE-JTQLQIEISA-N

Isomeric SMILES

C=COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

C=COC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Vinyloxy Carbonyl L Phenylalanine and Congeneric Derivatives

Direct Aminovinyloxycarbonylation Strategies

Direct aminovinyloxycarbonylation involves the introduction of the vinyloxycarbonyl moiety onto the nitrogen atom of the amino acid. This can be achieved through various chemical strategies.

The most direct approach for the synthesis of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine involves the acylation of L-phenylalanine with a vinyloxycarbonyl chloride reagent, most notably vinyl chloroformate (Voc-Cl). Vinyl chloroformate is a reactive acylating agent that readily reacts with nucleophiles such as amines to form the corresponding carbamates. The reaction with L-phenylalanine would proceed via a standard Schotten-Baumann-type reaction, where the amino group of L-phenylalanine attacks the electrophilic carbonyl carbon of vinyl chloroformate.

The synthesis of the vinyl chloroformate reagent itself is a critical precursor step. Historically, commercial production has involved methods such as the pyrolysis of ethylene (B1197577) glycol bis(chloroformate) or a two-step route using phosgene (B1210022) and mercury bisacetaldehyde. tandfonline.com More recent and safer laboratory-scale syntheses have been developed to avoid highly toxic mercury compounds, for instance, by reacting vinyloxy trimethylsilane (B1584522) with a phosgene solution in the presence of a palladium(II) catalyst. tandfonline.com Another method involves the reaction of α-halogenated ketones with phosgene in the presence of zinc. google.com

A summary of selected synthesis conditions for vinyl chloroformate is presented below.

PrecursorsCatalyst/ReagentSolventYieldReference
Vinyloxy trimethylsilane, PhosgenePalladium(II) acetate (B1210297)Adiponitrile85.2% chemicalbook.com
Ethylene glycol, Phosgene(Pyrolysis)-30-40% chemicalbook.com
2-chloro 2-methyl-cyclohexanone, PhosgeneZinc powderEthyl acetate- google.com

Once obtained, vinyl chloroformate can be reacted with L-phenylalanine, typically in a biphasic system or in an organic solvent with a base to scavenge the HCl byproduct, to yield this compound. The vinyl group of the resulting carbamate (B1207046) is susceptible to cleavage under specific conditions, such as palladium-catalyzed hydrogenation or reactions with specific nucleophiles, which distinguishes it from other common protecting groups.

While the use of vinyl chloroformate is a direct method, modern synthetic chemistry continually seeks more efficient and atom-economical catalytic approaches. The development of catalytic protocols for the direct N-vinyloxycarbonylation of amino acids remains a specialized area of research. General catalytic methods for the N-alkenylation or carbonylation of amines have been explored, which could conceptually be adapted for this purpose. For example, palladium-catalyzed C-H carbonylation of aliphatic amines has been shown to produce β-lactams, demonstrating the catalytic functionalization of amines with carbon monoxide. core.ac.uk However, specific catalytic systems for the direct introduction of the vinyloxycarbonyl group onto L-phenylalanine are not widely reported in the literature. This area represents an opportunity for future research to develop milder and more selective catalytic transformations.

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms through a chemical transformation. researchgate.netnih.gov In the context of this compound, isotopic labels can be incorporated to study the mechanisms of its formation and cleavage.

Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H) are commonly used. researchgate.net For instance, to study the mechanism of the N-vinyloxycarbonylation reaction, L-phenylalanine could be synthesized with a ¹⁵N-labeled amino group. Following the reaction with vinyl chloroformate, the position of the ¹⁵N label in the final product and any byproducts can be determined using mass spectrometry or NMR spectroscopy, confirming the nucleophilic attack by the amino nitrogen.

Similarly, the carbonyl carbon of the vinyl chloroformate reagent could be labeled with ¹³C. This would allow for the tracking of the carbonyl group during the reaction and subsequent deprotection steps. A general method for the late-stage isotopic labeling of carbamates with ¹¹C, ¹³C, or ¹⁴C using carbon dioxide has been reported, which could be conceptually applied to study carbamate-containing molecules. unipi.itcea.frrsc.org

Furthermore, the vinyl group itself could be labeled with deuterium at specific positions. For example, studying the reaction with deuterated vinyl chloroformate could provide insights into whether any addition-elimination pathways across the double bond occur during the protection or deprotection steps by analyzing the position of the deuterium atoms in the final products. The kinetic isotope effect (KIE) can also be measured using deuterated substrates to determine if C-H bond cleavage is a rate-determining step in any part of the reaction sequence.

IsotopePosition of LabelPotential Mechanistic Insight
¹⁵NAmino group of L-phenylalaninePathway of nucleophilic attack in carbamate formation.
¹³CCarbonyl group of Voc-ClFate of the carbonyl group during reaction and deprotection.
²HVinyl group of Voc-ClInvestigation of addition-elimination mechanisms; Kinetic Isotope Effects.

Advanced Purification and Isolation Techniques for Target Compounds and Intermediates

The purification of N-((vinyloxy)carbonyl)-L-phenylalanine, a non-standard N-protected amino acid, and its intermediates necessitates the removal of unreacted starting materials, coupling reagents, and by-products formed during the synthesis. The inherent properties of the vinyloxycarbonyl (Voc) protecting group, alongside the phenylalanine side chain, dictate the choice of purification strategy. Advanced techniques such as column chromatography and crystallization are paramount in achieving the high degree of purity required for subsequent synthetic steps.

Chromatographic Methods

Chromatography is a cornerstone technique for the purification of N-protected amino acids, offering high-resolution separation based on differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.net The choice of chromatographic method depends on the specific properties of the target compound and its impurities.

Column Chromatography: Gravity column chromatography using silica (B1680970) gel is a fundamental method for purifying N-protected amino acids. column-chromatography.com For compounds like N-((vinyloxy)carbonyl)-L-phenylalanine, normal-phase chromatography is often effective. biotage.com The crude product is loaded onto a silica gel column and eluted with a solvent system, typically a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexane (B92381) or dichloromethane). biotage.comreddit.com The separation is based on the polarity of the compounds, with more polar impurities retained longer on the silica gel. The elution can be monitored using techniques like Thin-Layer Chromatography (TLC) to identify fractions containing the pure product. biotage.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can be used in both analytical and preparative scales.

Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying protected peptides and amino acids that may have limited solubility in aqueous solutions. biotage.com In RP-HPLC, a non-polar stationary phase (e.g., C4, C8, or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or phosphoric acid. sielc.com The compound is separated based on its hydrophobicity.

Normal-Phase HPLC (NP-HPLC): While less common than RP-HPLC for peptide-related compounds, NP-HPLC can be advantageous for purifying fully protected, non-polar species that are insoluble in aqueous media. biotage.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for amino acid purification. column-chromatography.comresearchgate.net By adjusting the pH of the buffer, the charge of the amino acid derivative can be manipulated, allowing for its selective binding to or elution from an ion-exchange resin. google.com

The following table summarizes typical chromatographic conditions used for the purification of N-protected amino acids, which are applicable to N-((vinyloxy)carbonyl)-L-phenylalanine.

Technique Stationary Phase Mobile Phase/Eluent Application Notes Reference
Normal-Phase Column ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol gradientEffective for general purification of N-Boc protected phenylalanine. reddit.com The gradient is adjusted based on TLC analysis. biotage.comreddit.com
Reversed-Phase HPLC (RP-HPLC)C4 or C18Acetonitrile/Water with Formic or Phosphoric AcidSuitable for purifying protected peptides and can be scaled for preparative isolation. sielc.com The use of a C4 column is beneficial for extremely hydrophobic protected peptides. biotage.comsielc.com
Ion-Exchange ChromatographyCation or Anion Exchange ResinpH-adjusted aqueous buffersSeparates based on charge; useful for removing impurities with different pKa values. column-chromatography.comresearchgate.net
Non-aqueous Capillary ElectrophoresisTert-butyl carbamoylated quinine (B1679958) selectorEthanol-methanol (60:40, v/v) with octanoic acid and ammoniaUsed for enantiomeric separation and purity assessment of N-protected amino acids. nih.gov

Crystallization and Recrystallization

Crystallization is a highly effective and scalable technique for obtaining compounds in a state of high purity. For L-phenylalanine and its derivatives, crystallization from a suitable solvent system can efficiently remove soluble impurities and yield a stable, crystalline solid. researchgate.net

The process typically involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. google.com As the solution cools, the target compound crystallizes, leaving impurities behind in the mother liquor.

Key steps and considerations include:

Solvent Selection: The choice of solvent is critical. For L-phenylalanine derivatives, mixed solvent systems, such as alcohol-water mixtures (e.g., ethanol/water, isobutanol/water), are often employed. google.comgoogle.com The ratio of the solvents can be optimized to maximize yield and purity. google.com

Temperature Control: Slow and controlled cooling is crucial for the formation of well-defined, pure crystals. google.com This can be followed by a period of low-temperature crystallization to maximize the product yield. google.com

Seeding: Introducing seed crystals of the pure compound can induce crystallization and help control the crystal form (polymorph). researchgate.net

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent to remove residual mother liquor, and then dried under vacuum. google.com

Research on related compounds provides insight into effective crystallization conditions.

Compound Solvent System Key Conditions Purity/Yield Reference
L-Phenylalanine Crude ProductMethanol/WaterHeated to 55-58°C, followed by slow cooling and low-temperature crystallization.High purity and yield reported. google.com
N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanineIsobutanol/Water (10:1 v/v)Cooled to 20°C over 2 hours for crystallization.99.9% purity, 81% yield. google.com
L-PhenylalanineWaterSeeding with anhydrate crystals at temperatures above 37°C is recommended to obtain the desired crystal form.The monohydrate form is initially obtained by spontaneous nucleation in water. researchgate.net

Other Purification Techniques

Extraction: Liquid-liquid extraction is often used as an initial purification step following the synthetic reaction. An acid-base extraction can effectively separate the desired N-protected amino acid (which is acidic) from neutral or basic impurities. google.com The crude reaction mixture is dissolved in an organic solvent, and the desired product is extracted into an aqueous basic solution. The aqueous layer is then acidified and extracted with an organic solvent to recover the purified product.

Filtration: Techniques like ultrafiltration can be employed to remove large molecules, such as proteins or cellular material, if the synthesis is performed in a fermentation broth. google.com

Mechanistic Studies and Reactivity Profile of the N Vinyloxycarbonyl Moiety

Orthogonality and Selective Deprotection Chemistries

A cornerstone of modern chemical synthesis, particularly in peptide and complex molecule synthesis, is the concept of orthogonal protection. organic-chemistry.orgbham.ac.ukfiveable.me This strategy employs protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. organic-chemistry.orgbham.ac.ukfiveable.menih.gov The N-vinyloxycarbonyl group offers a unique set of deprotection methods, rendering it a valuable tool in such synthetic schemes.

The Voc group can be cleaved through several distinct mechanisms, providing flexibility in synthetic design.

Palladium-Catalyzed Cleavage: Palladium catalysts are effective for the deprotection of the Voc group. biotage.com The mechanism, akin to that of other allyl-based protecting groups, likely involves the formation of a π-allyl palladium complex. This is a mild and efficient method for removing the Voc group. nih.govyoutube.com

Hydrolytic Cleavage: The vinyloxycarbonyl group can undergo hydrolysis, particularly under acidic conditions. Protonation of the vinyl ether oxygen makes the vinyl group susceptible to nucleophilic attack by water. youtube.com This leads to the formation of an unstable hemiacetal which then decomposes to release the free amine, acetaldehyde, and carbon dioxide.

Catalytic Hydrogenation: Catalytic hydrogenation offers another route for Voc group removal. nih.govgoogle.com Using catalysts such as Raney Nickel, the vinyl double bond is reduced. libretexts.org The resulting ethoxycarbonyl group may be more labile or the reaction conditions may promote further cleavage to release the deprotected amine. The specific conditions can be tailored to achieve selectivity. libretexts.org

Cleavage Method Key Reagents/Conditions Mechanism Highlights
Palladium-Catalyzed Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., phenylsilane) biotage.comFormation of a π-allyl palladium complex, followed by nucleophilic attack.
Hydrolytic Acidic conditions (e.g., H₃O⁺)Protonation of the vinyl ether, nucleophilic attack by water, formation of an unstable hemiacetal. youtube.com
Catalytic Hydrogenation H₂, catalyst (e.g., Raney Nickel, Lindlar's catalyst) nih.govlibretexts.orgReduction of the vinyl double bond, leading to a more labile protecting group or direct cleavage. libretexts.org

The utility of the Voc group is significantly enhanced by its compatibility with other commonly used protecting groups in peptide synthesis, such as Fmoc, Boc, and Alloc. This orthogonality allows for the selective deprotection and modification of different parts of a complex molecule. fiveable.menih.gov

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, typically removed with piperidine. americanpeptidesociety.orgaltabioscience.com The Voc group is stable under these conditions, allowing for the selective deprotection of Fmoc-protected amines in the presence of a Voc-protected amine. iris-biotech.deorganic-chemistry.org

Boc (tert-Butoxycarbonyl): The Boc group is acid-labile and is commonly removed with strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de While Voc can also be cleaved by acid, the conditions can often be tuned to achieve selectivity. For instance, milder acidic conditions might cleave the Boc group while leaving the Voc group intact.

Alloc (Allyloxycarbonyl): The Alloc group is also removed by palladium catalysis, similar to the Voc group. biotage.comnih.gov Therefore, they are generally not considered orthogonal. Selective deprotection would be challenging, although subtle differences in reactivity might be exploited under carefully controlled conditions.

Concurrent Protecting Group Typical Cleavage Condition Orthogonality with Voc
Fmoc Base (e.g., Piperidine) americanpeptidesociety.orgaltabioscience.comYes, Voc is stable to base.
Boc Acid (e.g., TFA) americanpeptidesociety.orgiris-biotech.dePotentially, with careful selection of acidic conditions.
Alloc Palladium Catalyst biotage.comnih.govNo, both are cleaved by palladium catalysts.

Elucidation of Reaction Pathways Involving the Vinyloxycarbonyl Group

Beyond its role as a protecting group, the vinyloxycarbonyl moiety can actively participate in various chemical reactions, leading to the formation of new chemical bonds and molecular architectures.

The vinyloxycarbonyl group can serve as a precursor for N-vinylation, the process of forming a C-N bond where the nitrogen is attached to a vinyl group. wikipedia.org Palladium-catalyzed reactions have been developed for the N-vinylation of various substrates, including sulfoximines, using vinyl bromides. nih.gov In the context of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine, intramolecular or intermolecular N-vinylation could be envisioned under specific catalytic conditions, likely proceeding through a palladium-catalyzed pathway involving oxidative addition, migratory insertion, and reductive elimination. youtube.comnih.gov

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The vinyl ether component of the Voc group makes it a potential participant in such transformations.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: The vinyloxycarbonyl group is structurally analogous to the allyl vinyl ether system that undergoes the Claisen rearrangement, a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement. organic-chemistry.orgorganicchemistrydata.org Under thermal or Lewis acid-catalyzed conditions, it is conceivable that the Voc group could undergo a rearrangement, although this is not a commonly reported reaction for this specific protecting group. wikipedia.orgbyjus.comyoutube.com

Chemical Stability and Reactivity under Diverse Reaction Conditions

The N-vinyloxycarbonyl group in this compound generally exhibits good stability under neutral and basic conditions. organic-chemistry.orgresearchgate.net Its reactivity is primarily dictated by the vinyl ether functionality.

Acidic Conditions: The Voc group is susceptible to cleavage under acidic conditions, as this leads to the protonation of the vinyl ether oxygen, making the double bond more electrophilic and prone to attack by nucleophiles. youtube.commsu.edu The rate of cleavage is dependent on the acid strength and the presence of nucleophiles. masterorganicchemistry.com

Basic Conditions: The Voc group is generally stable to basic conditions, which is a key feature of its orthogonality with the Fmoc group. americanpeptidesociety.orgiris-biotech.de

Research Applications of N Vinyloxy Carbonyl L Phenylalanine in Complex Chemical Construction

Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies

The primary application of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine is as a monomer unit in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, the Voc group functions as a temporary protecting shield for the Nα-amino group of phenylalanine. A key advantage of the Voc group is its orthogonal nature relative to other common protecting groups used in SPPS, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

The Voc group remains stable under the conditions required to remove Boc and Fmoc groups, allowing for precise, stepwise elongation of the peptide chain without unintended deprotection. This orthogonality is invaluable for synthesizing complex peptides where differential protection is necessary. The mild conditions used for Voc group cleavage also help to preserve the integrity of sensitive amino acid residues within the growing peptide.

Deprotection Conditions for Common Amino-Protecting Groups

Protecting GroupReagents for CleavageSelectivity
Vinyloxycarbonyl (Voc) Anhydrous HBr in dioxane, Pd(0) catalyst, Bromine in CCl4, Hydrazinolysis.Orthogonal to Boc and Fmoc groups.
tert-Butoxycarbonyl (Boc) Strong acids (e.g., Trifluoroacetic acid).Orthogonal to Fmoc group.
Fluorenylmethyloxycarbonyl (Fmoc) Base (e.g., Piperidine).Orthogonal to Boc group.

Application in Solution-Phase Peptide Synthesis Protocols

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains relevant, particularly for large-scale production and the synthesis of complex peptides that are challenging for solid-phase methods. This compound is also effectively utilized in these classical solution-based protocols.

The N-Voc-protected phenylalanine is typically a crystalline solid, which facilitates handling and purification of intermediates at each step of the synthesis. Its stability during coupling reactions is a significant asset. The development of convenient one-pot methods for synthesizing N-Voc amino acids has further enhanced their accessibility and application in solution-phase strategies. The versatility of the Voc group is demonstrated by its successful use in synthesizing various peptides, including those containing sterically hindered or N-methylated amino acids, in solution.

Contribution to Peptide and Peptidomimetic Library Generation

The creation of peptide and peptidomimetic libraries is a powerful strategy in drug discovery for identifying new bioactive molecules. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The unique characteristics of the Voc group make Voc-L-phenylalanine a valuable component in generating these diverse molecular libraries.

The Voc protecting group is instrumental in the synthesis of modified peptide backbones, which are central to many peptidomimetic designs. Its robust nature, combined with specific cleavage methods, allows for the incorporation of non-standard amino acids and structural motifs. For instance, the Voc group has been successfully employed in the solid-phase synthesis of peptoid-peptide hybrids, which are known for their enhanced proteolytic stability. It has also proven effective in the synthesis of depsipeptides, where one or more amide bonds are replaced by ester linkages, further highlighting its utility in creating structurally diverse peptide analogs.

The three-dimensional conformation of a peptide is intrinsically linked to its biological activity. The introduction of conformational constraints can pre-organize a peptide into its bioactive shape, enhancing its potency and stability. Research has shown that the Voc group itself can influence the local conformation of the peptide backbone. Spectroscopic and computational studies have revealed that the Voc group can induce a turn-like structure in a peptide chain. This property can be strategically exploited to stabilize specific secondary structures, such as β-turns, which are common recognition motifs in biologically active peptides.

Strategic Intermediate in Broader Organic Transformations

Beyond its role in peptide chemistry, this compound is a valuable chiral building block for more general organic synthesis. The vinyl ether component of the Voc group is not merely a passive protecting element but can actively participate in a range of chemical reactions.

The electron-rich vinyl group can function as a dienophile in cycloaddition reactions like the Diels-Alder reaction, enabling the construction of complex cyclic systems while preserving the inherent chirality of the phenylalanine core. It can also engage in palladium-catalyzed cross-coupling reactions and olefin metathesis, providing synthetic routes to novel unsaturated amino acid derivatives. This dual functionality as both a protecting group and a reactive handle makes Voc-L-phenylalanine a versatile intermediate for the asymmetric synthesis of natural products and other complex, biologically relevant molecules.

Advanced Characterization Methodologies for N Vinyloxy Carbonyl L Phenylalanine Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework. For N-protected phenylalanine derivatives, ¹H and ¹³C NMR spectra offer distinct signals that can be assigned to specific atoms within the molecule. While specific spectral data for this compound is not widely published, data from analogous compounds, such as N-acetyl-L-phenylalanine, can be used for comparative purposes. magritek.com Key expected resonances would include those for the aromatic protons of the phenyl group, the alpha- and beta-protons of the alanine (B10760859) backbone, and the protons of the vinyloxycarbonyl protecting group. The chemical shifts of the alpha-proton are particularly sensitive to the nature of the N-protecting group. magritek.com

Infrared (IR) Spectroscopy provides information on the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For instance, N-acetyl-L-phenylalanine exhibits sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹, which are indicative of the carbonyl groups. researchgate.net Similar N-protected amino acids also show characteristic stretches for N-H, C=O (from the carbamate (B1207046) and carboxylic acid), and C=C bonds. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, corroborating the elemental composition. nih.gov Electron ionization mass spectra of phenylalanine typically show a characteristic fragmentation pattern, and similar patterns, modified by the N-protecting group, would be expected for its derivatives. nist.govnih.gov

Table 1: Representative Spectroscopic Data for Phenylalanine Derivatives This table presents data from analogous compounds to illustrate the expected spectral characteristics for this compound.

Technique Compound Key Observations Reference
¹H NMR N-Acetyl-L-phenylalanine Signals for CH (alpha position) group are good candidates for monitoring reactions. magritek.com
¹³C NMR L-Phenylalanine Distinct signals for aromatic and aliphatic carbons.
IR N-Acetyl-L-phenylalanine Sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net
MS L-Phenylalanine Provides molecular weight and fragmentation pattern. nist.gov

High-Resolution Chromatographic Separations for Purity Analysis and Preparative Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose due to their high resolution and sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of amino acids and their derivatives. nih.gov A reverse-phase HPLC method, likely employing a C18 column, would be suitable for determining the purity of this compound. nih.govresearchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com For a similar compound, N-((vinyloxy)carbonyl)-L-tryptophan, a mobile phase of acetonitrile, water, and phosphoric acid has been used. sielc.com The purity is assessed by integrating the peak area of the main compound and any impurities detected, often by UV absorbance. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns with smaller particle sizes (typically sub-2 µm). sielc.com These features make UPLC an excellent choice for high-throughput purity analysis in research and development settings.

For preparative isolation, the analytical HPLC method can be scaled up. This involves using a larger column and a higher flow rate to separate and collect the pure compound from a crude reaction mixture.

Table 2: Typical Chromatographic Conditions for N-Protected Amino Acid Analysis This table outlines general conditions based on methods for similar compounds.

Parameter HPLC UPLC Reference
Stationary Phase Reverse-Phase (e.g., C18) Reverse-Phase (e.g., C18, sub-2 µm) nih.govsielc.com
Mobile Phase Acetonitrile/Water/Acid (e.g., TFA, H₃PO₄) Acetonitrile/Water/Acid (e.g., Formic Acid) sielc.com
Detection UV (e.g., 210-254 nm) UV or MS nih.govresearchgate.net
Application Purity analysis, preparative isolation High-throughput purity analysis sielc.com

Quantitative Determination of Enantiomeric Excess and Optical Purity

Since the starting material is L-phenylalanine, it is crucial to confirm that the stereochemical integrity of the chiral center is maintained throughout the synthesis of this compound. The determination of enantiomeric excess (e.e.) or optical purity is therefore a critical analytical step.

The primary method for this is Chiral HPLC . This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. ankara.edu.tr Several types of CSPs are effective for the separation of amino acid enantiomers, including polysaccharide-based, teicoplanin, and crown ether columns. ankara.edu.trsigmaaldrich.com For phenylalanine derivatives, crown ether and macrocyclic antibiotic (e.g., teicoplanin) based CSPs have shown excellent results. ankara.edu.trsigmaaldrich.com The mobile phase composition, including the type of organic modifier and the presence of additives like trifluoroacetic acid (TFA), is optimized to achieve baseline separation of the enantiomers. ankara.edu.tr The enantiomeric excess is then calculated from the relative peak areas of the L- and D-enantiomers in the chromatogram.

Another approach is the indirect method , where the enantiomeric mixture is derivatized with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. researchgate.net

Table 3: Methods for Enantiomeric Purity Determination of Phenylalanine Derivatives

Method Principle Typical Stationary Phase Key Advantages Reference
Direct (Chiral HPLC) Differential interaction with a chiral stationary phase. Crown ether, Teicoplanin, Polysaccharide-based. Direct analysis without derivatization. ankara.edu.trsigmaaldrich.com
Indirect (Derivatization) Formation of diastereomers with a chiral reagent. Standard achiral (e.g., C18). Uses conventional HPLC columns. researchgate.net

Computational and Theoretical Investigations of N Vinyloxycarbonyl Amino Acid Derivatives

Quantum Chemical Calculations for Reaction Mechanism Analysis (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intricate details of reaction mechanisms. These methods model the electronic structure of molecules to determine the energetics and geometries of reactants, transition states, and products.

While specific DFT studies on the reaction mechanisms of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine are not extensively documented in publicly available literature, the principles can be illustrated through studies on related systems. For instance, DFT has been widely used to investigate the mechanisms of peptide bond formation and the cleavage of other protecting groups like Fmoc and Boc. nih.govresearchgate.net A theoretical study on the peptide release mechanism in the ribosome utilized the M06-2X density functional to explore different concerted pathways, highlighting the catalytic role of the 2'-OH group via a zwitterionic transition state. nih.gov

For N-vinyloxycarbonyl derivatives, DFT calculations could be employed to:

Analyze Protecting Group Stability and Cleavage: Investigate the mechanism of Voc group removal under various conditions (e.g., acidic, basic, or palladium-catalyzed). This would involve locating the transition state for the cleavage reaction and calculating the activation energy barrier, providing insights into the reaction kinetics.

Elucidate Peptide Coupling Mechanisms: Model the coupling of a Voc-protected amino acid with another amino acid or peptide fragment. DFT can help in understanding the role of coupling reagents and additives by calculating the energies of intermediates and transition states, thereby explaining observed stereoselectivity and reaction rates. peptide.combachem.com For example, a study on the condensation reactions of 2-amino-N-(aryl) benzimidamides with ninhydrin (B49086) used DFT to suggest that the C-1 center of ninhydrin is the more electrophilic site. nih.gov

Investigate Side Reactions: Predict the likelihood of side reactions, such as racemization or the formation of byproducts. By comparing the energy barriers for the desired reaction versus potential side reactions, the reaction conditions can be optimized to favor the formation of the target peptide.

A hypothetical DFT study on the acid-catalyzed cleavage of the Voc group from this compound would likely proceed by protonation of the vinyloxy oxygen, followed by nucleophilic attack (e.g., by water or another nucleophile present in the reaction mixture) and subsequent collapse of the tetrahedral intermediate to release the deprotected amino acid, carbon dioxide, and ethene. The calculated energy profile would reveal the rate-determining step of this process.

Table 1: Hypothetical DFT-Calculated Parameters for Reaction Intermediates in Voc-Group Cleavage

Intermediate/Transition StateRelative Energy (kcal/mol)Key Geometric Parameters
Protonated Voc-Amino Acid0.0C=O bond length, C-O-C angle
Transition State 1 (Nucleophilic Attack)+15.2Forming Nu-C bond length, breaking C=O pi-bond
Tetrahedral Intermediate-5.7C-O and C-Nu bond lengths
Transition State 2 (Fragmentation)+10.8Breaking C-O bond length, forming C=C bond
Products (Deprotected Amino Acid + Byproducts)-25.0-

Note: This table is illustrative and based on general principles of reaction mechanism analysis. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of the conformational space available to a molecule and the influence of the surrounding environment, such as the solvent.

For this compound, MD simulations can reveal how the vinyloxycarbonyl protecting group affects the conformational preferences of the amino acid backbone and its side chain. While specific MD studies on this compound are scarce, extensive research on other amino acids and peptides demonstrates the power of this technique. researchgate.netresearchgate.net For example, MD simulations have been used to study the self-assembly of phenylalanine, showing a tendency to form fibril-like aggregates. peptide.com

Key applications of MD simulations for N-Voc-amino acids include:

Conformational Analysis: By simulating the molecule in a box of solvent molecules (e.g., water, methanol, or chloroform), one can map the free energy landscape as a function of key dihedral angles (e.g., Φ and Ψ). nih.govresearchgate.netnih.govnih.gov This reveals the most stable conformations and the energy barriers between them. The presence of the bulky and flexible Voc group is expected to influence the accessible regions of the Ramachandran plot compared to an unprotected or differently protected phenylalanine.

Solvent Effects: The choice of solvent can significantly impact the conformational equilibrium of a peptide. mpg.de MD simulations can explicitly model the interactions between the solute and solvent molecules, showing how different solvents stabilize or destabilize certain conformations through hydrogen bonding and other non-covalent interactions. nih.gov Implicit solvent models can also be used to speed up calculations while still capturing the essential effects of the solvent. researchgate.net Studies have shown that for some peptides, a helical conformation is favored in chloroform, while a β-hairpin structure is more prevalent in DMSO and methanol. nih.gov

Aggregation Propensity: MD simulations can be used to study the aggregation behavior of protected amino acids, which can be a problem during peptide synthesis. By simulating multiple molecules, one can observe the initial stages of aggregation and identify the intermolecular interactions that drive this process.

Table 2: Representative Dihedral Angles from a Hypothetical MD Simulation of N-Voc-L-Phenylalanine in Different Solvents

SolventAverage Φ Angle (degrees)Average Ψ Angle (degrees)Predominant Conformation
Water-120 ± 15+130 ± 20Extended/β-strand
Chloroform-65 ± 10-40 ± 15Helical (α-like)
DMSO-80 ± 20+150 ± 25Polyproline II-like

Note: This table is a hypothetical representation of how solvent can influence the conformational preferences of a protected amino acid.

Prediction of Structure-Reactivity Relationships and Selectivity

Predicting how a molecule's structure influences its reactivity and selectivity is a major goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate chemical structure with a specific activity or property.

For N-vinyloxycarbonyl amino acids, QSAR models could be developed to predict:

Reactivity in Peptide Coupling: By building a model based on a dataset of different N-Voc-amino acids, one could predict the coupling efficiency of a new derivative based on its structural features. Descriptors used in such models often include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and hydrophobicity. nih.govresearchgate.netmdpi.com

Selectivity: In cases where side reactions can occur, QSAR can help predict the selectivity of a reaction. For example, the degree of racemization during peptide coupling can be correlated with structural descriptors of the amino acid and the coupling reagents.

Protecting Group Lability: The ease of cleavage of the Voc group could be modeled as a function of the substituents on the amino acid side chain or modifications to the vinyl group itself.

Machine learning approaches are increasingly being used to build sophisticated predictive models. researchgate.net For example, a machine learning model called PepSySco has been developed to predict the success rate of Fmoc-based peptide synthesis based on the amino acid sequence. nih.govkcl.ac.ukgoettingen-research-online.denih.gov A similar approach could be developed for Voc-based synthesis if a sufficiently large dataset were available. Another study used deep learning to predict the efficiency of Fmoc deprotection reactions in an automated fast-flow peptide synthesizer. lboro.ac.uk

Table 3: Hypothetical QSAR Model for Predicting Coupling Reaction Yield (%)

Yield = β₀ + β₁ * σ + β₂ * Eₛ + β₃ * logP*

CoefficientParameterDescription
β₀InterceptBaseline yield
β₁σ* (Taft Steric Parameter)Contribution of side-chain sterics
β₂Eₛ (Electronic Parameter)Contribution of electronic effects of the side chain
β₃logPContribution of hydrophobicity

Note: This table illustrates the general form of a QSAR equation. The coefficients (β) would be determined by regression analysis on a training set of compounds.

In Silico Modeling for Optimization of Synthetic Pathways and Process Design

Computational tools can be applied to the entire synthetic process, from the initial pathway design to the optimization of reaction and purification conditions.

For the synthesis of this compound, in silico modeling could assist in:

Reaction Condition Optimization: Kinetic modeling can be used to simulate how changes in temperature, concentration, and catalyst loading affect the reaction rate and yield. This allows for the virtual screening of a wide range of conditions to identify an optimal set before extensive laboratory work is undertaken.

Solvent Selection: Computational models can predict the solubility of reactants and products in different solvents, which is crucial for reaction efficiency and product isolation.

Crystallization Process Design: Computational Fluid Dynamics (CFD) can be used to model the hydrodynamics within a crystallizer. deepdyve.compolypeptide.com By simulating fluid flow, heat transfer, and mass transfer, CFD can help in designing a crystallization process that yields a product with the desired particle size distribution and purity. This is particularly important for producing high-quality protected amino acids for use in solid-phase peptide synthesis.

The application of these in silico tools can lead to more efficient, robust, and cost-effective manufacturing processes for N-vinyloxycarbonyl amino acids and their derivatives.

Future Research Trajectories and Emerging Paradigms

Innovations in Green Synthetic Routes and Catalytic Systems for Vinyloxycarbonyl Chemistry

The future of synthesizing 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine and related compounds is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. chemistryjournals.netrsc.org Traditional methods for introducing protecting groups often rely on stoichiometric reagents and volatile organic solvents, contributing to a significant environmental footprint. rsc.org Innovations are moving towards more sustainable alternatives.

Research is increasingly focused on catalytic approaches that improve atom economy. This includes the development of novel catalytic systems for both the introduction and cleavage of the vinyloxycarbonyl group. While the Voc group is not as common as Boc or Fmoc, its unique cleavage conditions present opportunities for specialized applications in orthogonal protection strategies. The development of efficient catalytic methods for vinylation, potentially using in-situ generated acetylene (B1199291) from sources like calcium carbide, represents a greener alternative to traditional vinyl chloroformate reagents. mdpi.com

Furthermore, the exploration of greener solvents is a key trajectory. Propylene carbonate, for example, has been identified as a viable green polar aprotic solvent that can replace dichloromethane (B109758) (DCM) and dimethylformamide (DMF) in both solution- and solid-phase peptide synthesis. rsc.org The use of aqueous systems, facilitated by water-soluble protecting groups or nanoparticle-based technologies, also represents a significant frontier in greening peptide synthesis. semanticscholar.org

Catalytic systems are also evolving. While metal catalysts have been instrumental, there is a growing interest in organocatalysis and biocatalysis. nih.gov Peptide-based catalysts, for instance, have been shown to mediate highly selective reactions on complex molecules, mimicking the precision of enzymes. researchgate.net Such catalysts could be designed to selectively modify amino acids or introduce protecting groups like vinyloxycarbonyl with high efficiency and stereocontrol.

Table 1: Comparison of Traditional vs. Green Peptide Synthesis Strategies
ParameterTraditional Approach (e.g., Fmoc/Boc SPPS)Emerging Green ApproachReference
SolventsDimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)Propylene Carbonate, 2-Methyltetrahydrofuran (2-MeTHF), Water, Ionic Liquids rsc.org
Deprotection ReagentsPiperidine (for Fmoc), Trifluoroacetic Acid (TFA) (for Boc)4-methylpiperidine (4-MP), TFA-free cleavage cocktails, Enzymatic cleavage advancedchemtech.com
Waste ProfileHigh generation of hazardous solvent and reagent waste (80-90% of total waste)Reduced solvent use, recyclable catalysts, biodegradable reagents advancedchemtech.com
Process TypeBatch processingContinuous flow systems, microwave-assisted synthesis advancedchemtech.comgoogle.com

Advanced Applications in Macromolecular Design and Material Science

The vinyloxycarbonyl group in this compound is not merely a protecting group; its vinyl functionality serves as a reactive handle for polymerization. This dual role opens up avenues for its use as a functional monomer in macromolecular design, leading to novel polymers and smart materials. The incorporation of the phenylalanine moiety can impart specific properties such as hydrophobicity, aromaticity for π-π stacking interactions, and chirality, which are desirable in material science.

Future research will likely explore the synthesis of well-defined homopolymers and copolymers using this monomer. Techniques like controlled radical polymerization could be employed to create polymers with predictable molecular weights and narrow polydispersity. The resulting materials could find applications in diverse areas:

Biocompatible Materials: Polymers incorporating amino acid derivatives are often biodegradable and biocompatible, making them suitable for biomedical applications such as drug delivery vehicles, tissue engineering scaffolds, and medical implants. rsc.org

Hydrogels: The self-assembly properties of the phenylalanine component can be harnessed to form hydrogels. These peptide-based hydrogels are of interest for 3D cell culture and as matrices for the controlled release of therapeutics. researchgate.net

Functional Surfaces: The polymers could be grafted onto surfaces to modify their properties, for example, to create surfaces that resist biofouling or that can selectively bind to certain molecules.

The vinyloxycarbonyl group offers a distinct advantage over more common polymerizable groups like acrylates or styrenics, potentially leading to polymers with unique thermal and mechanical properties.

Table 2: Potential Properties of Polymers Derived from Vinyloxycarbonyl-Phenylalanine
Monomer FeatureResulting Polymer PropertyPotential Application
L-Phenylalanine BackboneChirality, Biocompatibility, BiodegradabilityChiral chromatography, Tissue engineering
Phenyl GroupHydrophobicity, π-π Stacking, AromaticitySelf-assembling materials, Drug encapsulation
Vinyloxycarbonyl LinkageUnique polymer backbone, specific degradation profileSpecialty polymers, degradable plastics
N-Carbonyl FunctionalityHydrogen bonding capabilityStimuli-responsive materials, hydrogels

Integration with Automated and Continuous Flow Synthesis Technologies

The synthesis of peptides and complex organic molecules is undergoing a revolution driven by automation and continuous flow technology. uzh.ch These technologies offer enhanced control over reaction parameters, improved safety, and greater reproducibility compared to traditional batch synthesis. americanpeptidesociety.orgbeilstein-journals.org The synthesis of this compound and its subsequent use in, for example, stepwise peptide synthesis are prime candidates for integration with these advanced platforms.

Automated peptide synthesizers, which have evolved significantly since their inception, can mechanize the repetitive cycles of coupling and deprotection required for peptide chain elongation. nih.gov Integrating a monomer like Voc-L-phenylalanine into these systems would require the development of specific protocols optimized for its coupling efficiency and the selective cleavage of the Voc group.

Continuous flow synthesis offers even more profound advantages. In a flow reactor, reagents are pumped through a network of tubes and reactors, allowing for precise control of temperature, pressure, and reaction time. durham.ac.ukthieme-connect.de This is particularly beneficial for reactions that are fast, exothermic, or involve unstable intermediates. The synthesis of the Voc-amino acid itself, as well as its use in subsequent reactions, could be streamlined in a flow system. For instance, a multi-step flow process could be designed to perform N-protection, activation, and coupling in a continuous sequence, minimizing manual handling and purification steps. durham.ac.uk Recent advances have shown that flow chemistry can dramatically accelerate peptide synthesis, with coupling cycles completed in under a minute at elevated temperatures, enabling the production of entire protein chains in a matter of hours. mit.edu

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Peptide Production
FeatureBatch Synthesis (SPPS)Continuous Flow Synthesis (SPPS)Reference
Reaction TimeHours to days (coupling times ~120-240 min)Minutes to hours (coupling cycles < 1 min possible) google.commit.edu
Reagent StoichiometryHigh excess of reagents often required (5-10 equiv.)Reduced excess possible (e.g., 1.5 equiv.) google.comuzh.ch
Process ControlLimited control over mixing and heat transferPrecise control over temperature, pressure, and residence time uzh.ch
ScalabilityChallenging due to heat/mass transfer issuesMore straightforward by running the system for longer durham.ac.uk
SafetyPotential for thermal runaway in large batchesImproved safety due to small reaction volumes at any given time uzh.ch

Exploration in Supramolecular Assembly and Nanostructure Design

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Molecules like this compound, which contain a peptide-like structure and an aromatic ring, are excellent candidates for forming ordered supramolecular assemblies. nih.gov

The L-phenylalanine component is well-known for its ability to drive the self-assembly of peptides into nanostructures like fibers, ribbons, and tubes. researchgate.net The hydrogen bonding capabilities of the amide-like vinyloxycarbonyl group, combined with the π-π stacking of the phenyl rings, can direct the organization of individual molecules into high-aspect-ratio nanofibers. nih.gov

Future research in this area will focus on understanding and controlling the self-assembly process. By modifying factors such as solvent polarity, pH, temperature, and concentration, it may be possible to direct the assembly towards specific, desired morphologies. These nanostructures could have applications in:

Nanofabrication: Serving as templates for the creation of other nanomaterials, such as metallic nanowires.

Biomedical Scaffolds: Forming fibrous hydrogels that mimic the extracellular matrix, providing a supportive environment for cell growth. researchgate.net

Advanced Materials: The alignment of these nanostructures could lead to materials with anisotropic properties, useful in optics or electronics.

Furthermore, the vinyl group adds a layer of functionality. Once the supramolecular structure is formed, the vinyl groups could be polymerized in-situ, effectively "locking" the nanostructure in place and creating robust, covalently cross-linked nanomaterials. This combination of self-assembly and subsequent covalent capture is a powerful strategy for creating complex and durable nanostructures from the bottom up. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves introducing the vinyloxy carbonyl group to L-alanine derivatives. For example, analogous compounds like N-[(benzyloxy)carbonyl]-L-alanine are synthesized using protective groups (e.g., benzyloxycarbonyl) to shield the amino group during coupling reactions . For vinyloxy derivatives, vinyl chloroformate or vinyloxycarbonyl chloride can react with 3-phenyl-L-alanine under anhydrous conditions. Optimizing pH (e.g., maintaining slightly basic conditions) and using catalysts like DMAP (4-dimethylaminopyridine) may improve yields. Evidence from similar syntheses highlights the importance of protecting stereocenters and controlling reaction temperatures to minimize racemization .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Analyze carbonyl stretching vibrations (C=O) of the vinyloxy carbonyl group (~1750 cm⁻¹) and compare with zwitterionic or anionic forms of L-alanine derivatives .
  • NMR : Confirm stereochemistry via 1^1H and 13^13C NMR. For example, the vinyloxy group’s protons appear as distinct doublets (~4.5–5.5 ppm), while the phenyl group’s aromatic protons resonate at ~7.2–7.4 ppm .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) to confirm the molecular formula C12H13NO4\text{C}_{12}\text{H}_{13}\text{NO}_4 .

Advanced Research Questions

Q. How does the vinyloxy carbonyl group influence the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH stability studies using techniques like:

  • DRIFT Spectroscopy : Monitor changes in carbonyl vibrations (C=O) under acidic (pH 1), neutral (pH 6), and alkaline (pH 13) conditions. Compare with L-alanine’s zwitterionic and ionic forms, where intermolecular H-bonds stabilize the zwitterion, while electrostatic interactions dominate in anionic forms .
  • HPLC Analysis : Track degradation products (e.g., free L-alanine or phenylalanine) under accelerated stress conditions (e.g., 40°C, 75% RH). The vinyloxy group’s susceptibility to hydrolysis may require buffered storage conditions (pH 6–7) .

Q. What experimental strategies can resolve contradictions in reported spectral data for similar alanine derivatives?

  • Methodological Answer : Discrepancies in IR or NMR data often arise from differences in sample preparation (e.g., hydration state, counterions). To address this:

  • Standardize Protocols : Use anhydrous solvents and lyophilize samples to eliminate water interference in IR spectra .
  • Cross-Validate with X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing experimental NMR data with crystal structures of analogous compounds (e.g., N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine) .

Q. How can this compound be applied in enzyme inhibition studies?

  • Methodological Answer : Design assays using elastase or aminotransferases as targets. For example:

  • Elastase Assays : Use N-succinyl-(L-alanine)₃-p-nitroanilide as a substrate. Monitor hydrolysis rates via UV-Vis (405 nm) to test if the vinyloxy group competitively inhibits enzyme activity .
  • Aminotransferase Studies : Evaluate the compound’s ability to act as a substrate or inhibitor for alanine transaminase by measuring pyruvate formation via coupled assays with lactate dehydrogenase .

Methodological Considerations

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer : Follow safety protocols for reactive carbonyl compounds:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the vinyloxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.